2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at the 4-position of the pyrazole ring and a propan-1-amine group attached to the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. For instance, the reaction of 4-iodophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound in the presence of a base such as sodium ethoxide can yield the desired pyrazole derivative.
Introduction of the Propan-1-amine Group: The propan-1-amine group can be introduced through nucleophilic substitution reactions. For example, the reaction of the pyrazole derivative with 1-bromo-3-chloropropane in the presence of a base like potassium carbonate can lead to the formation of the desired product.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides and other oxidized forms of the compound.
Reduction Reactions: Products include dihydropyrazole derivatives and other reduced forms.
Scientific Research Applications
2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The iodine atom and the amine group play crucial roles in its binding affinity and activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine hydrochloride
- 2-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine hydrochloride
- 2-(4-Fluoro-1H-pyrazol-1-yl)propan-1-amine hydrochloride
Uniqueness
2-(4-Iodo-1H-pyrazol-1-yl)propan-1-amine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C6H11ClIN3 |
---|---|
Molecular Weight |
287.53 g/mol |
IUPAC Name |
2-(4-iodopyrazol-1-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H10IN3.ClH/c1-5(2-8)10-4-6(7)3-9-10;/h3-5H,2,8H2,1H3;1H |
InChI Key |
WUMJCYZQDAGAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N1C=C(C=N1)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.